2-Amino-1-naphthoic acid
Overview
Description
2-Amino-1-naphthoic acid is an organic compound . It is a derivative of naphthalene containing both amine and carboxylic acid functional groups . It is a manufacturing intermediate in the monosulfo monoazo color additive D&C Red No. 34 .
Synthesis Analysis
The synthesis of 2-Amino-1-naphthoic acid involves several steps. One method involves the use of ultrasound irradiation as the energy source to produce 2-amino-1,4-dihydropyrimidines . Another method involves the carboxylation of 1-chloronaphthalene .Molecular Structure Analysis
The molecular formula of 2-Amino-1-naphthoic acid is C11H9NO2 . The molecular weight is 187.198 g/mol .Chemical Reactions Analysis
2-Amino-1-naphthoic acid has been used in the development of a fluorescence probe for the sensitive and selective detection of cyanate anion (CNO−) . It has also been used in the analysis of naphthenic acids in produced water samples and crude oil fractions .Physical And Chemical Properties Analysis
Amino acids, including 2-Amino-1-naphthoic acid, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .Scientific Research Applications
Fluorescence Probe for Cyanate Detection
2-Amino-1-naphthoic acid has been used in the development of a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease . Upon the addition of sodium cyanate, the weak-fluorescent 2-amino-1-naphthoic acid reacts with CNO-, triggering intense emission of green fluorescence . This probe has been successfully applied to determine CNO- in real samples such as tap water, human urine, and serum samples .
Intermediate for Organic Synthesis
2-Amino-1-naphthoic acid is used as an intermediate for organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Dyes Analytical Reagent
This compound is also used as a dyes analytical reagent . In this role, it helps in the identification and quantification of different dyes, contributing to quality control and research in the textile industry.
Preparation of Benzoxazole Derivatives
2-Amino-1-naphthoic acid has been used in the preparation of 2-(2-naphthylamino)benzoxazole by reacting with 2-chlorobenzoxazole . Benzoxazole derivatives have various applications in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-2-naphthoic acid, is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (cox-2) .
Mode of Action
The exact mode of action of 2-Amino-1-naphthoic acid remains largely unknown. Based on the structural similarity to 3-amino-2-naphthoic acid, it might interact with its targets (like cox-2) and inhibit their activity
Biochemical Pathways
A structurally similar compound, 2-hydroxy-1-naphthoic acid, is known to be involved in an alternative metabolic pathway classified as a member of the small repertoire of nonoxidative decarboxylases belonging to the amidohydrolase 2 family of proteins . This suggests that 2-Amino-1-naphthoic acid might also influence similar biochemical pathways.
Pharmacokinetics
A structurally similar compound, d,l-2-amino-7-bis[(2-chloroethyl)amino]-1,2,3,4-tetrahydro-2-naphthoic acid (d,l-nam), demonstrated remarkably high affinity for the carrier, showing a ki value of ∼02 μM
Result of Action
Based on the potential inhibition of cox-2, it might influence the production of prostaglandins, which are involved in processes such as inflammation, pain, and fever
properties
IUPAC Name |
2-aminonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWHCCVISNMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508722 | |
Record name | 2-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-naphthoic acid | |
CAS RN |
79979-69-4 | |
Record name | 2-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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